N-Methyl-N-(4-nitrophenyl)acetamide basic properties
N-Methyl-N-(4-nitrophenyl)acetamide basic properties
An In-depth Technical Guide to N-Methyl-N-(4-nitrophenyl)acetamide
This guide provides a comprehensive technical overview of N-Methyl-N-(4-nitrophenyl)acetamide, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, characterization, applications, and safety protocols, grounding all information in authoritative scientific data.
Introduction and Compound Profile
N-Methyl-N-(4-nitrophenyl)acetamide, with CAS Number 121-95-9, is a nitro-substituted aromatic amide.[1][2] Its structure is characterized by an acetamide group where the nitrogen is substituted with both a methyl group and a 4-nitrophenyl group. This substitution pattern imparts specific chemical properties that make it a valuable precursor in multi-step organic syntheses. Notably, it is recognized as an organic synthesis intermediate and has been identified as an impurity in the manufacturing of Nilotinib, a tyrosine kinase inhibitor.[1] Its role as a building block in the synthesis of more complex molecules underscores the importance of understanding its core properties and reactivity.
Physicochemical and Structural Properties
The fundamental properties of N-Methyl-N-(4-nitrophenyl)acetamide are critical for its handling, application in reactions, and purification. These core characteristics are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 121-95-9 | [1][2][3] |
| Molecular Formula | C₉H₁₀N₂O₃ | [1][2][3] |
| Molecular Weight | 194.19 g/mol | [1][2][3] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 153-154 °C | [1][2] |
| EINECS Number | 204-511-1 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of N-Methyl-N-(4-nitrophenyl)acetamide is not as commonly documented as its non-methylated analogue, N-(4-nitrophenyl)acetamide. However, a logical and effective synthetic route involves the N-methylation of N-(4-nitrophenyl)acetamide. This parent compound is readily synthesized via the electrophilic nitration of acetanilide.
Part A: Synthesis of N-(4-nitrophenyl)acetamide (Precursor)
The foundational step is the nitration of N-phenylacetamide (acetanilide).[4] The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator. The reaction with a nitrating mixture (sulfuric and nitric acid) predominantly yields the para-isomer due to the steric hindrance at the ortho position from the bulky acetamido group.[4][5]
Causality Behind Experimental Choices:
-
Acetanilide as Starting Material: The amino group of aniline is first protected by acetylation to form acetanilide. This prevents oxidation of the amino group by the strong nitric acid and moderates its activating effect, preventing polysubstitution.
-
Nitrating Mixture (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in aromatic nitration.[4]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (below 20°C) is crucial to prevent the formation of byproducts and ensure regioselectivity.[4]
Part B: N-Methylation of N-(4-nitrophenyl)acetamide
Proposed Experimental Protocol:
-
Deprotonation: Dissolve N-(4-nitrophenyl)acetamide in a suitable aprotic solvent (e.g., anhydrous THF or DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the amide nitrogen, forming the corresponding sodium salt. The evolution of hydrogen gas indicates the progress of the reaction.
-
Methylation: Once deprotonation is complete, add a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Quench the reaction carefully by adding water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield N-Methyl-N-(4-nitrophenyl)acetamide.
Self-Validating System: The success of this protocol is validated at each stage. Complete deprotonation is confirmed by the cessation of H₂ gas evolution. Reaction completion is verified by TLC analysis, showing the disappearance of the starting material spot and the appearance of a new product spot. The final product's identity and purity are confirmed through spectroscopic analysis (NMR, IR, MS) and melting point determination.
Caption: General workflow for the synthesis of N-Methyl-N-(4-nitrophenyl)acetamide.
Spectroscopic Characterization
Authenticating the structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For N-Methyl-N-(4-nitrophenyl)acetamide, the expected signals are:
-
A singlet for the methyl protons (-N-CH₃) around 3.3 ppm.[6]
-
A singlet for the acetyl protons (-CO-CH₃) around 2.0 ppm.[6]
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group are expected around 8.3 ppm, and the protons meta to the nitro group are expected around 7.4 ppm.[6]
-
-
¹³C NMR: The carbon NMR spectrum reveals the different types of carbon atoms. Key expected resonances include:
Infrared (IR) Spectroscopy
While a specific spectrum for the target compound is not available, IR spectroscopy is invaluable for identifying key functional groups. The expected characteristic absorption bands would be:
-
Strong C=O Stretch: A strong absorption band for the amide carbonyl group, typically found around 1660-1690 cm⁻¹.
-
N-O Asymmetric & Symmetric Stretches: Two strong bands characteristic of the nitro group, typically appearing near 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For N-Methyl-N-(4-nitrophenyl)acetamide (MW = 194.19), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 194.
Caption: Workflow for the spectroscopic characterization of the synthesized product.
Applications and Research Significance
N-Methyl-N-(4-nitrophenyl)acetamide serves primarily as a specialized intermediate in organic synthesis. Its utility stems from the presence of multiple functional groups that can be selectively manipulated.
-
Pharmaceutical Intermediate: It is identified as a potential impurity and intermediate in the synthesis of kinase inhibitors like Nilotinib.[1] The structurally similar compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a key intermediate for Nintedanib, another potent kinase inhibitor.[7][8] This highlights the role of this molecular scaffold in medicinal chemistry.
-
Synthetic Building Block: The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations (e.g., diazotization, acylation, alkylation). The amide bond can also be hydrolyzed under certain conditions. This functional versatility makes it a useful starting point for creating more complex molecules.
Safety, Handling, and Storage
Proper handling of N-Methyl-N-(4-nitrophenyl)acetamide is essential to ensure laboratory safety.
Hazard Identification:
-
The compound is classified as an irritant.[2]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
Recommended Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[10][11]
-
Exposure Avoidance: Avoid direct contact with skin, eyes, and clothing.[10][11] In case of contact, rinse the affected area thoroughly with water.[12]
-
Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for proper disposal.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10]
-
Keep separated from open flames, heat sources, and strong oxidizing agents.[1][12] Recommended storage temperatures are often between 2-8°C for long-term stability.[2]
References
- Wanhe Chemical. N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
- Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry.
- ChemicalBook. N-methyl-N-(4-nitrophenyl)acetamide | 121-95-9.
- BLDpharm. 121-95-9|N-Methyl-N-(4-nitrophenyl)acetamide.
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- Fisher Scientific. SAFETY DATA SHEET - 2'-Methyl-4'-nitroacetanilide.
- Fisher Scientific.
- Anax Laboratories. 121-95-9 | N-methyl-N-(4-nitrophenyl)acetamide.
- Fisher Scientific.
- ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide.
- ChemicalBook. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide.
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